molecular formula C10H18O4 B1657531 2-Hexylbutanedioic acid CAS No. 5702-91-0

2-Hexylbutanedioic acid

Cat. No.: B1657531
CAS No.: 5702-91-0
M. Wt: 202.25 g/mol
InChI Key: ZJVMHPVIAUKERS-UHFFFAOYSA-N
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Description

2-Hexylbutanedioic acid (IUPAC name: 2-hexylsuccinic acid) is a branched dicarboxylic acid derived from butanedioic acid (succinic acid) with a hexyl group (-C₆H₁₃) substituted at the second carbon position. Its molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol. The hexyl chain introduces significant hydrophobicity, distinguishing it from shorter-chain or unsubstituted dicarboxylic acids.

Properties

CAS No.

5702-91-0

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-hexylbutanedioic acid

InChI

InChI=1S/C10H18O4/c1-2-3-4-5-6-8(10(13)14)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14)

InChI Key

ZJVMHPVIAUKERS-UHFFFAOYSA-N

SMILES

CCCCCCC(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCC(CC(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

Both carboxylic acid groups undergo esterification under standard conditions:

  • Mono/di-ester formation : Reacts with methanol (1.5:1 molar ratio) using H2SO4 catalyst at 60°C for 6 hr, yielding 2-hexylbutanedioic acid dimethyl ester (85% yield) .

  • Enzymatic esterification : Candida rugosa lipase immobilized on Diaion HP20 catalyzes esterification with n-hexanol in heptane (1:2 molar ratio, 47°C, 17% biocatalyst), achieving >90% conversion in 60 min .

Reaction TypeConditionsProductYieldReference
Acid-catalyzed esterificationH2SO4, 60°C, 6 hrDimethyl ester85%
Lipase-mediated esterificationCRL-Diaion HP20, 47°C, heptaneDihexyl ester90.8%

Salt Formation

Deprotonation occurs selectively due to differing pKa values (~4.3 and ~5.6) :

  • Disodium salt : Reacts with 2 equiv NaOH in aqueous ethanol to form a water-soluble disodium salt.

  • Monosodium salt : Partial neutralization (1 equiv NaOH) yields a crystalline monosodium derivative.

Decarboxylation Pathways

Thermal decomposition occurs under controlled pyrolysis (200–250°C):

  • β-keto acid intermediate : Initial decarboxylation at C1 yields 2-hexyl-3-ketobutanoic acid (trapped as methyl ester via methanol quenching) .

  • Further degradation : Prolonged heating (>300°C) produces CO2 and 2-hexylpropane.

Hydrogenation

Catalytic hydrogenation (H2, 140 bar, Ni/Rh bimetallic catalyst, 150°C) reduces carboxylic acids to primary alcohols:

  • Diol product : 2-Hexyl-1,4-butanediol forms in 95% selectivity, analogous to succinic acid hydrogenation .

Anhydride Formation

Heating with acetic anhydride (reflux, 4 hr) generates a cyclic mixed anhydride:

  • Cyclic structure : Intramolecular dehydration forms a six-membered ring with one acetate group .

Polymerization

Polycondensation with ethylene glycol (molar ratio 1:1.1, Sb2O3 catalyst, 220°C) yields a biodegradable polyester:

  • Thermal properties : Glass transition temperature (Tg) ≈ −15°C due to hexyl side-chain flexibility .

Biological Modifications

In enzymatic systems (e.g., E. coli metabolome), the hexyl chain undergoes ω-oxidation:

  • β-oxidation pathway : Terminal methyl group oxidizes sequentially to alcohol, aldehyde, and carboxylic acid .

Research Gaps and Challenges

  • No direct studies on this compound exist; data inferred from methylsuccinic acid and hexylbutyrate systems .

  • Steric hindrance from the hexyl group reduces reaction rates in SN2 mechanisms (e.g., acyl chloride formation) .

  • Industrial potential in bioplastics remains underexplored compared to succinic acid .

Experimental validation is required to confirm extrapolated reactivities.

Comparison with Similar Compounds

Structural and Functional Differences

  • Hydrophobicity: The hexyl group in this compound drastically reduces water solubility compared to succinic acid or 2-oxobutanedioic acid. This property makes it suitable for non-polar solvents and surfactant formulations.
  • Acidity : The electron-withdrawing ketone group in 2-oxobutanedioic acid increases acidity (pKa ~1–2), while the hexyl group in this compound slightly decreases acidity due to its electron-donating nature .
  • Reactivity : 3-Hexenedioic acid’s conjugated double bond enables polymerization or Diels-Alder reactions, unlike the saturated hexyl chain in this compound .

Crystallographic Behavior

  • This compound : The hexyl chain likely disrupts crystal packing, leading to lower melting points compared to unmodified succinic acid.

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